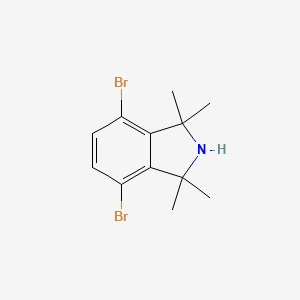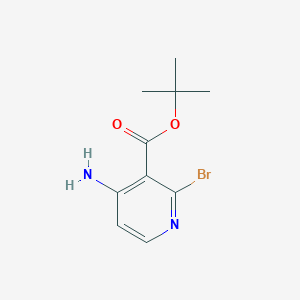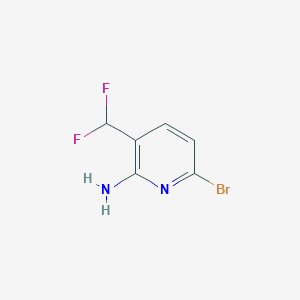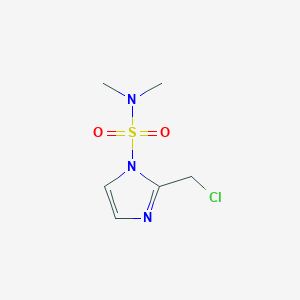
2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide typically involves the reaction of n,n-dimethylimidazole with chloromethyl sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfur atom of the sulfonamide group, leading to the formation of sulfone derivatives.
Reduction Reactions: Reduction of the sulfonamide group can yield corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Major Products
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Oxidation: Production of sulfone derivatives.
Reduction: Generation of amine derivatives.
Scientific Research Applications
2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Pathways Involved: It may interfere with metabolic pathways by inhibiting key enzymes, leading to disrupted cellular processes and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)benzimidazole: Shares the chloromethyl group but differs in the core structure, which is a benzimidazole ring.
2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: Contains a chloromethyl group attached to a benzoic acid derivative, used for its anti-inflammatory properties.
Uniqueness
2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide is unique due to its combination of a chloromethyl group and a sulfonamide group on an imidazole ring.
Properties
Molecular Formula |
C6H10ClN3O2S |
|---|---|
Molecular Weight |
223.68 g/mol |
IUPAC Name |
2-(chloromethyl)-N,N-dimethylimidazole-1-sulfonamide |
InChI |
InChI=1S/C6H10ClN3O2S/c1-9(2)13(11,12)10-4-3-8-6(10)5-7/h3-4H,5H2,1-2H3 |
InChI Key |
XNCUDKQCGJWCGU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=CN=C1CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


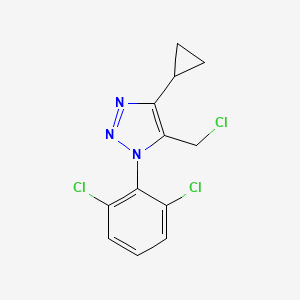
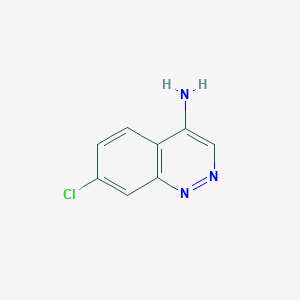
![6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13024682.png)
![Trimethoxy(4'-pentyl-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13024685.png)
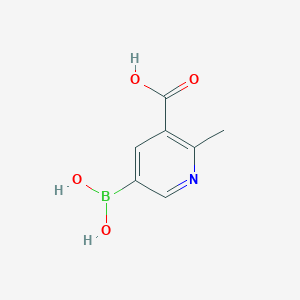
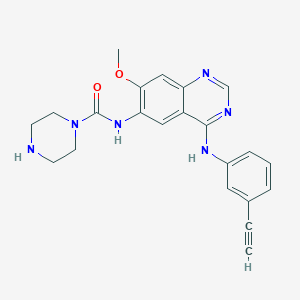
![4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13024719.png)
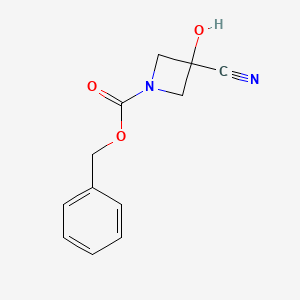
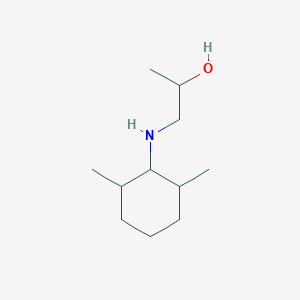
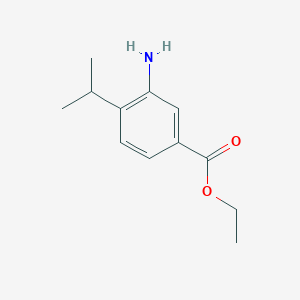
![9-Methyl-1,9-diazaspiro[5.5]undecane amine hydrochloride](/img/structure/B13024742.png)
